molecular formula C16H15F2N3O4S B2501992 N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899956-49-1

N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2501992
CAS RN: 899956-49-1
M. Wt: 383.37
InChI Key: OKOYMPWYBRLHKX-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as DFO, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. DFO is a member of the sulfonamide family and is synthesized through a multistep process.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A novel synthetic approach has been developed for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include derivatives similar to N1-(2,5-difluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Catalytic Applications : N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (a related compound) was found to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, highlighting potential catalytic applications of similar oxalamide compounds (Chen et al., 2023).

Material Science and Coordination Chemistry

  • Supramolecular Assemblies : N,N'-diaryloxalamides can form supramolecular assemblies through hydrogen bonding and steric effects. Such compounds have been shown to assemble into polymeric tapes and form complexes with various structural features, indicating potential for material science applications (Piotrkowska et al., 2007).

  • Coordination Polymers : Novel coordination polymers have been synthesized using dissymmetrical oxamidate ligands, showing potential in the construction of metal-organic networks. These polymers feature intricate structures and may exhibit interesting magnetic properties (Liu et al., 2010).

Novel Compound Synthesis

  • Quinazolin-4-ones Synthesis : A methodology for synthesizing 2-carboxanilido-3-arylquinazolin-4-ones using N1-(2-carboxyphenyl)-N2-(aryl)oxalamides has been developed, offering a simple and efficient approach for creating structurally diverse products (Mamedov et al., 2019).

  • Nickel(II) Coordination Polymers : Research has shown the synthesis of Nickel(II) coordination polymers using bis-pyridyl-bis-amide and angular dicarboxylate ligands, which could include compounds similar to this compound. These polymers demonstrate various structural types and potential for iodine adsorption applications (Lee et al., 2022).

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c17-11-3-6-13(18)14(9-11)21-16(23)15(22)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9H,7-8H2,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOYMPWYBRLHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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